molecular formula C11H22ClNO2 B1430582 Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride CAS No. 104094-97-5

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

Cat. No. B1430582
CAS RN: 104094-97-5
M. Wt: 235.75 g/mol
InChI Key: RCMAJVJVLAXDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride, also known as DMPEA, is a chemical compound with the CAS Number: 104094-97-5 . It has a molecular weight of 235.75 and its molecular formula is C11H22ClNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is 1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-11(2,3)8-9;/h9,12H,4-8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Safety and Hazards

The safety information for Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315-H319 , which means it causes skin irritation and serious eye irritation. The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-11(2,3)8-9;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMAJVJVLAXDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC(C1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 3
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 4
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Reactant of Route 6
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.